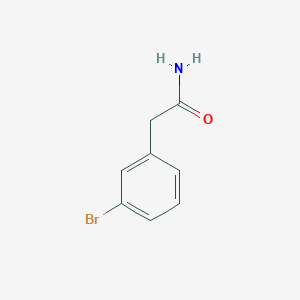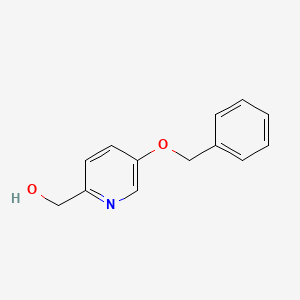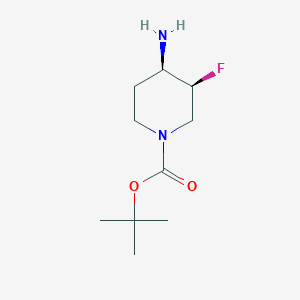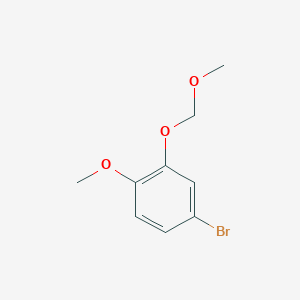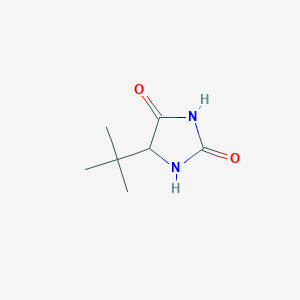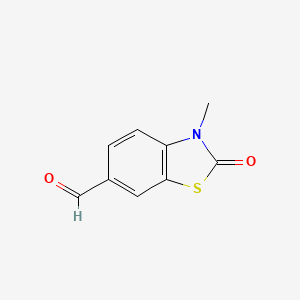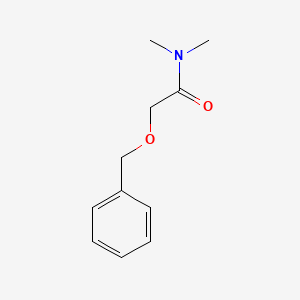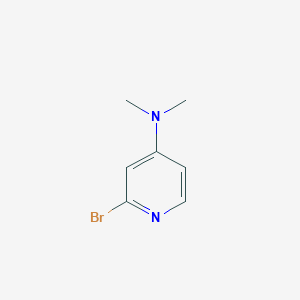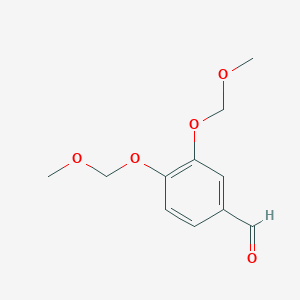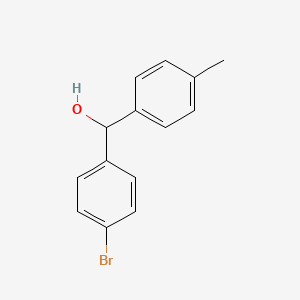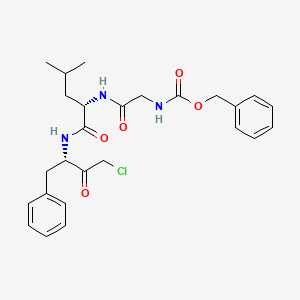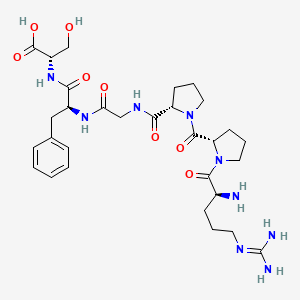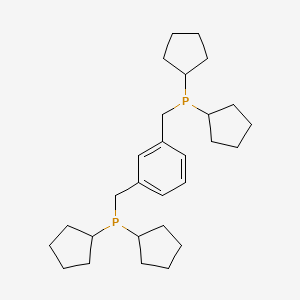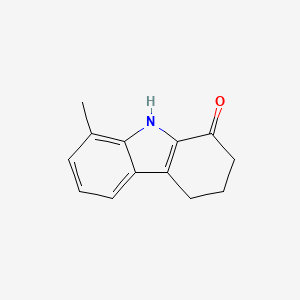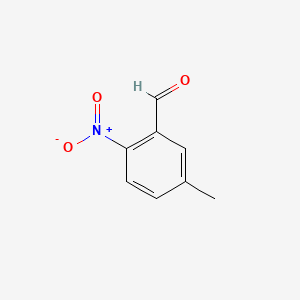
5-Methyl-2-nitrobenzaldehyde
Descripción general
Descripción
5-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Synthesis Analysis
5-Methyl-2-nitrobenzyl alcohol undergoes oxidation in the presence of ammonium chlorochromate adsorbed on montmorillonite K-10 to yield 5-methyl-2-nitrobenzaldehyde . It also undergoes oxidation with chromium trioxide-HZSM-5 zeolite under microwave irradiation on a solventless system .Chemical Reactions Analysis
The Wittig reaction, discovered in 1954 by Georg Wittig, is one of the most common techniques used for the stereoselective preparation of alkenes . In this reaction, an aldehyde or ketone reacts with a “Wittig reagent” (a triphenylphosphonium ylide) to form an alkene product and a triphenylphosphine oxide side product .Physical And Chemical Properties Analysis
5-Methyl-2-nitrobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 314.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.5±3.0 kJ/mol, and it has a flash point of 158.3±17.4 °C .Aplicaciones Científicas De Investigación
- 5-Methyl-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
- This compound is often used as a reagent in organic synthesis .
- It plays a key role as an intermediate in the preparation of several biologically active molecules .
- It is also used in the synthesis of many pharmaceuticals and insecticides .
Organic Synthesis
This compound is often used as a reagent in organic synthesis . However, the specific reactions it is used in can vary widely depending on the needs of the researcher.
Preparation of Biologically Active Molecules
5-Methyl-2-nitrobenzaldehyde plays a key role as an intermediate in the preparation of several biologically active molecules . Again, the specific molecules that are synthesized can vary widely.
Synthesis of Pharmaceuticals and Insecticides
This compound is also used in the synthesis of many pharmaceuticals and insecticides . The specific pharmaceuticals and insecticides that are synthesized can vary widely.
Chitosan Modification
Similar to 2-Nitrobenzaldehyde, 5-Methyl-2-nitrobenzaldehyde might be able to react with chitosan to form a modified chitosan . This modified chitosan could potentially be used in various applications, such as drug delivery or water treatment .
Dye Synthesis
Again, similar to 2-Nitrobenzaldehyde, 5-Methyl-2-nitrobenzaldehyde might be used in the synthesis of dyes . For example, it could potentially be used in a modified version of the Baeyer-Drewson indigo synthesis .
Safety And Hazards
Direcciones Futuras
The Wittig reaction is still a relevant area of study today due to its stereoselective capabilities and ability to be performed in moderate conditions . One major milestone in this regard is the Horner-Wadsworth-Emmons (HWE) reaction, a slightly different approach to the Wittig reaction that is based on a modified Wittig reaction published by Leopold Horner in 1958 . This reaction substitutes phosphonate-stabilized carbanions for the phosphonium ylides used in the standard Wittig reaction .
Propiedades
IUPAC Name |
5-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIOXLCRQVPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473041 | |
| Record name | 5-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrobenzaldehyde | |
CAS RN |
5858-28-6 | |
| Record name | 5-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

